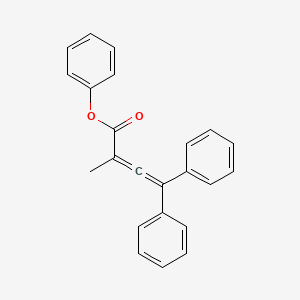
Phenyl 2-methyl-4,4-diphenylbuta-2,3-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2-methyl-4,4-diphenylbuta-2,3-dienoate is an organic compound known for its unique structure and properties It is characterized by the presence of a phenyl group, a methyl group, and two diphenyl groups attached to a butadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2-methyl-4,4-diphenylbuta-2,3-dienoate can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with benzophenone in the presence of a base such as potassium tert-butoxide. The reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-methyl-4,4-diphenylbuta-2,3-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitro groups, electrophilic reagents
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Phenyl 2-methyl-4,4-diphenylbuta-2,3-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 2-methyl-4,4-diphenylbuta-2,3-dienoate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through binding to specific sites, leading to changes in the activity or function of the target molecules. The pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Phenylbutyric acid
- 2-methyl-4-phenyl-2-butanol
- Benzyl derivatives
Uniqueness
Phenyl 2-methyl-4,4-diphenylbuta-2,3-dienoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
105754-67-4 |
|---|---|
Molecular Formula |
C23H18O2 |
Molecular Weight |
326.4 g/mol |
InChI |
InChI=1S/C23H18O2/c1-18(23(24)25-21-15-9-4-10-16-21)17-22(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16H,1H3 |
InChI Key |
VKOHBPBCRANMSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















